![molecular formula C21H20ClN5O B272008 N-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-ethyl-2H-tetrazol-5-amine](/img/structure/B272008.png)
N-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-ethyl-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-ethyl-2H-tetrazol-5-amine, commonly known as CBN-001, is a novel tetrazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBN-001 is a small molecule that possesses unique chemical properties, making it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CBN-001 is not yet fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CBN-001 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, such as superoxide dismutase and catalase, thereby reducing oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, it has been found to increase the levels of acetylcholine in the brain, which is involved in various cognitive processes such as memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CBN-001 in lab experiments is its unique chemical properties, which make it an attractive candidate for drug development. Additionally, it has been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using CBN-001 is its high cost of synthesis, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of CBN-001. One of the main areas of focus is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CBN-001 and its potential applications in other disease areas such as cancer and inflammation. Furthermore, the development of more cost-effective synthesis methods for CBN-001 could increase its availability for research purposes.
Synthesemethoden
The synthesis of CBN-001 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 4-chlorobenzyl bromide, which is then reacted with naphthalene-1-ol to form the intermediate product. The intermediate product is then treated with sodium azide to form the tetrazole ring, followed by the addition of ethylamine to obtain the final product, CBN-001.
Wissenschaftliche Forschungsanwendungen
CBN-001 has shown promising results in various scientific research studies, particularly in the field of neuroscience. It has been found to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CBN-001 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have anticancer properties and has the potential to be used in cancer therapy.
Eigenschaften
Molekularformel |
C21H20ClN5O |
---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-2-27-25-21(24-26-27)23-13-19-18-6-4-3-5-16(18)9-12-20(19)28-14-15-7-10-17(22)11-8-15/h3-12H,2,13-14H2,1H3,(H,23,25) |
InChI-Schlüssel |
JVFFHYMSFGRLIZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCN1N=C(N=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.